4-氯-N-(3-氯-喹喔啉-2-基)-苯磺酰胺

描述

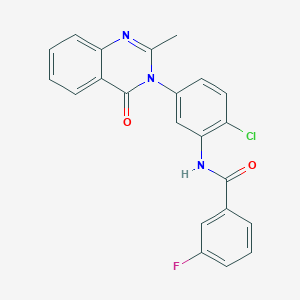

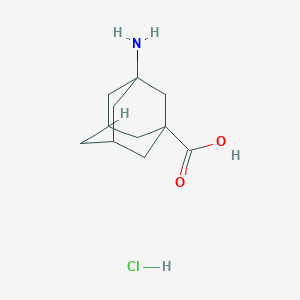

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide (4-CNQBS) is a synthetic organic compound belonging to the class of quinoxaline sulfonamides. It has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. The compound has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

科学研究应用

Bioactive Molecules

Quinoxaline scaffolds are utilized in the design and development of numerous bioactive molecules due to their structural versatility and biological relevance .

Dyes and Fluorescent Materials

These derivatives are applied in creating dyes and fluorescent materials, which are essential in various scientific fields such as biochemistry for tagging and detection purposes .

Electroluminescent Materials

Quinoxaline derivatives serve as efficient electroluminescent materials used in organic light-emitting devices (OLEDs), contributing to advancements in display technology .

Organic Semiconductors

They are also employed as organic semiconductors, which are crucial for organic photovoltaic (OPV) cells, offering a flexible and potentially less expensive alternative to traditional silicon-based solar cells .

Chemically Controllable Switches

These compounds can act as chemically controllable switches, which have implications in molecular electronics and nanotechnology .

Synthesis of Anion Receptors and Cavitands

Quinoxaline derivatives are building blocks for the synthesis of anion receptors and cavitands, which have applications in host-guest chemistry and molecular recognition .

DNA-cleaving Agents

They have been used as DNA-cleaving agents, which is significant in the study of genetics and can be applied in developing new therapeutic strategies .

Antiviral Agents

Recent studies have shown that quinoxaline derivatives can act as antiviral agents, which is particularly relevant in the context of emerging infectious diseases .

属性

IUPAC Name |

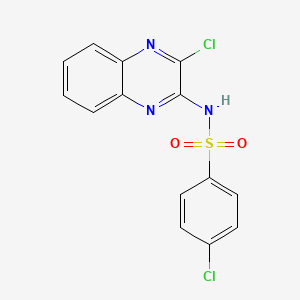

4-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c15-9-5-7-10(8-6-9)22(20,21)19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLDSWNAMMISMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)

![5,6,14,14-Tetramethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2907705.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2907706.png)

![7-Azaspiro[3.6]decane hydrochloride](/img/structure/B2907710.png)

![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2907712.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2907716.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2907719.png)